molecular formula C14H18FNO2 B14898408 n,n-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide

n,n-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide

Cat. No.: B14898408
M. Wt: 251.30 g/mol
InChI Key: WDUDMHNSDMYDPH-VQHVLOKHSA-N
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Description

N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide is an organic compound that features a unique combination of functional groups, including a fluoro-substituted aromatic ring and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and diethylamine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with diethylamine to form an imine intermediate.

    Acrylamide Formation: The imine intermediate is then reacted with acryloyl chloride under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Batch Processing: Utilizing large reactors to carry out the condensation and acrylamide formation steps.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acrylamide moiety to an amine.

    Substitution: The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro-substituted aromatic ring may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-fluoro-4-methoxybenzamide: Similar structure but lacks the acrylamide moiety.

    3-Fluoro-4-methoxyphenylacetic acid: Contains a carboxylic acid group instead of the acrylamide moiety.

    3-Fluoro-4-methoxyacetophenone: Features a ketone group instead of the acrylamide moiety.

Uniqueness

N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide is unique due to the presence of both the fluoro-substituted aromatic ring and the acrylamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

(E)-N,N-diethyl-3-(3-fluoro-4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C14H18FNO2/c1-4-16(5-2)14(17)9-7-11-6-8-13(18-3)12(15)10-11/h6-10H,4-5H2,1-3H3/b9-7+

InChI Key

WDUDMHNSDMYDPH-VQHVLOKHSA-N

Isomeric SMILES

CCN(CC)C(=O)/C=C/C1=CC(=C(C=C1)OC)F

Canonical SMILES

CCN(CC)C(=O)C=CC1=CC(=C(C=C1)OC)F

Origin of Product

United States

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